2-Chloro-1-ethoxy-3-fluorobenzene
Overview
Description
2-Chloro-1-ethoxy-3-fluorobenzene is a chemical compound with the molecular weight of 174.6 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of benzene derivatives like 2-Chloro-1-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 2-Chloro-1-ethoxy-3-fluorobenzene can be represented by the InChI code:1S/C8H8ClFO/c1-2-11-7-5-3-4-6 (10)8 (7)9/h3-5H,2H2,1H3
. Chemical Reactions Analysis
Reactions at the benzylic position are common in compounds like 2-Chloro-1-ethoxy-3-fluorobenzene. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis
2-Chloro-1-ethoxy-3-fluorobenzene is a liquid at room temperature . It has a molecular weight of 174.6 .Scientific Research Applications
Electrochemical Fluorination
One application of chloro- and fluoro-substituted benzene compounds, akin to 2-Chloro-1-ethoxy-3-fluorobenzene, is in the electrochemical fluorination of aromatic compounds. For example, Momota et al. (1995) discussed the electrochemical fluorination of chlorobenzene, producing 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene among other products, showcasing the process's ability to introduce fluorine atoms into chlorobenzene molecules under specific conditions (Momota et al., 1995).
Spectral Analysis and Molecular Structure
Ilango et al. (2008) conducted a spectral investigation of 2-chloro-1,3-dibromo-5-fluorobenzene, employing techniques like FTIR and FT-Raman to understand its molecular structure. This study highlights the utility of spectral analysis in elucidating the structural characteristics of chloro- and fluoro-substituted benzene compounds, which can be relevant for compounds like 2-Chloro-1-ethoxy-3-fluorobenzene (Ilango et al., 2008).
Cross-Coupling Reactions
In organic synthesis, compounds similar to 2-Chloro-1-ethoxy-3-fluorobenzene are used in cross-coupling reactions. Manabe and Ishikawa (2008) demonstrated the ortho-selective cross-coupling of fluorobenzenes with Grignard reagents, facilitated by palladium-based catalysts. This process retains fluoro and chloro groups in positions not ortho to directing groups, offering a pathway to selectively modify benzene rings while preserving specific substituents (Manabe & Ishikawa, 2008).
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-1-ethoxy-3-fluorobenzene are the aromatic rings in organic compounds . These aromatic rings are especially stable due to the delocalization of pi electrons above and below the plane of the ring . This stability is a key factor in the interaction of 2-Chloro-1-ethoxy-3-fluorobenzene with these targets .
Mode of Action
2-Chloro-1-ethoxy-3-fluorobenzene interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of 2-Chloro-1-ethoxy-3-fluorobenzene with its targets affects the electrophilic aromatic substitution pathway . This pathway is crucial for the synthesis of various benzene derivatives . The downstream effects of this interaction include the formation of substituted benzene rings, which are key components in a wide range of organic compounds .
Result of Action
The molecular and cellular effects of 2-Chloro-1-ethoxy-3-fluorobenzene’s action primarily involve the formation of substituted benzene rings . These rings can serve as the foundational structures for a variety of complex organic compounds . The exact effects can vary widely depending on the specific context and the other compounds involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-ethoxy-3-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reactions in which 2-Chloro-1-ethoxy-3-fluorobenzene participates .
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-ethoxy-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISJPJFLCRVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-ethoxy-3-fluorobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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